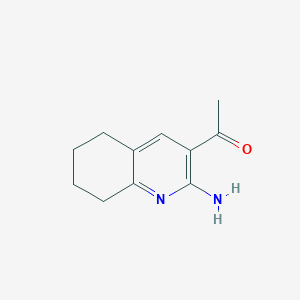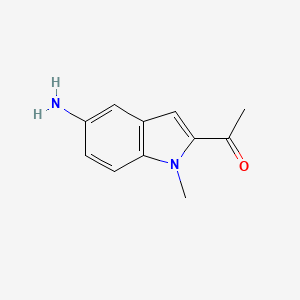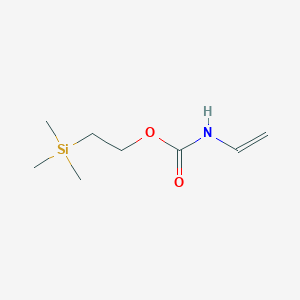
2-(Trimethylsilyl)ethyl ethenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl vinylcarbamate is an organosilicon compound that features a vinylcarbamate functional group attached to a 2-(trimethylsilyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl vinylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)ethanol with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Trimethylsilyl)ethyl vinylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinylcarbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
科学的研究の応用
2-(Trimethylsilyl)ethyl vinylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis due to its stability and ease of removal.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which 2-(Trimethylsilyl)ethyl vinylcarbamate exerts its effects involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active vinylcarbamate moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is reacting with.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl vinylcarbamate.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another silyl-containing compound used in organic synthesis.
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): A protecting group for amines and alcohols.
Uniqueness
2-(Trimethylsilyl)ethyl vinylcarbamate is unique due to its combination of a vinylcarbamate functional group with a trimethylsilyl group. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
67807-40-3 |
|---|---|
分子式 |
C8H17NO2Si |
分子量 |
187.31 g/mol |
IUPAC名 |
2-trimethylsilylethyl N-ethenylcarbamate |
InChI |
InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
InChIキー |
KSFHSWQLYVOANV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)NC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


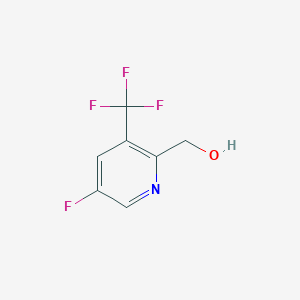
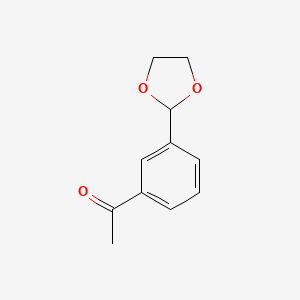
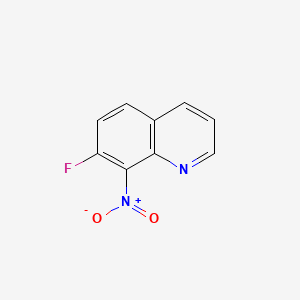
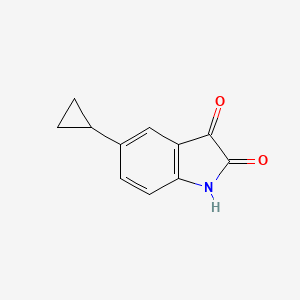
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
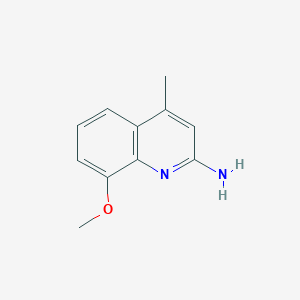
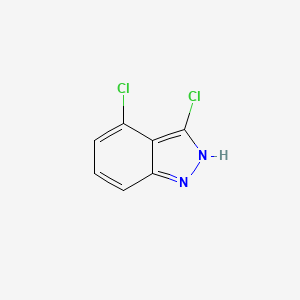
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)

